molecular formula C13H11ClN2O5S B4841123 ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate

ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate

Cat. No. B4841123
M. Wt: 342.76 g/mol
InChI Key: LJXDNZJVEFNRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate, also known as CGP 7930, is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays an important role in regulating synaptic plasticity and neuronal signaling.

Mechanism of Action

Ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate 7930 acts as a competitive antagonist of mGluR5 by binding to its allosteric site. This prevents the activation of the receptor by its endogenous ligands, such as glutamate, and inhibits downstream signaling pathways mediated by G proteins and second messengers. The blockade of mGluR5 signaling by this compound 7930 has been shown to reduce excitatory synaptic transmission, increase inhibitory synaptic transmission, and modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects
This compound 7930 has been shown to have various biochemical and physiological effects in different brain regions and cell types. It can modulate the activity of ion channels, transporters, enzymes, and transcription factors that are involved in neuronal signaling and plasticity. This compound 7930 has also been shown to affect the expression of genes related to synaptic function, inflammation, and apoptosis. In terms of physiological effects, this compound 7930 can modulate motor behavior, cognitive function, emotional states, and nociception.

Advantages and Limitations for Lab Experiments

Ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate 7930 has several advantages for lab experiments, such as its high selectivity and potency for mGluR5, its availability from commercial sources, and its compatibility with various experimental techniques such as electrophysiology, imaging, and behavioral assays. However, there are also some limitations to the use of this compound 7930, such as its potential off-target effects, its limited brain penetration, and its dependence on the experimental conditions and animal models used.

Future Directions

There are several future directions for the use of ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate 7930 in scientific research. One direction is to investigate the role of mGluR5 in other brain regions and cell types, such as the cerebellum, the striatum, and the glial cells. Another direction is to explore the therapeutic potential of mGluR5 antagonists in other neurological and psychiatric disorders, such as schizophrenia, bipolar disorder, and addiction. Furthermore, the development of more selective and brain-penetrant mGluR5 antagonists could improve the specificity and efficacy of these compounds for clinical applications.

Scientific Research Applications

Ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate 7930 has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. This compound 7930 has also been used to investigate the therapeutic potential of mGluR5 antagonists in neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

properties

IUPAC Name

ethyl 2-[(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O5S/c1-2-21-10(17)6-15-13(18)12-11(14)8-4-3-7(16(19)20)5-9(8)22-12/h3-5H,2,6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXDNZJVEFNRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(C2=C(S1)C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate
Reactant of Route 2
Reactant of Route 2
ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate
Reactant of Route 3
Reactant of Route 3
ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate
Reactant of Route 4
Reactant of Route 4
ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate
Reactant of Route 5
Reactant of Route 5
ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate
Reactant of Route 6
Reactant of Route 6
ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.